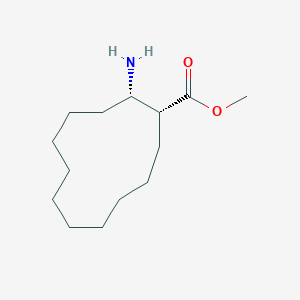

Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by a twelve-membered cyclododecane ring with an amino group and a carboxylate ester, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate typically involves the cyclization of a suitable precursor followed by functional group transformations. One common method is the intramolecular cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or enzymatic processes. These methods aim to achieve high yields and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

- Methyl (1R,2S)-2-aminocyclopentane-1-carboxylate

- Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate

- Methyl (1R,2S)-2-aminocyclooctane-1-carboxylate

Uniqueness

Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate is unique due to its twelve-membered ring structure, which imparts distinct steric and electronic properties compared to smaller ring analogs. This uniqueness makes it a valuable compound for studying the effects of ring size on chemical reactivity and biological activity.

Biological Activity

Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is classified as an amino acid derivative. Its molecular formula is C12H23NO2, with a molecular weight of approximately 211.32 g/mol. The compound features a cyclododecane ring structure, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to act as a modulator in neurotransmission pathways, potentially affecting the central nervous system.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Effects : Studies have suggested that this compound may protect neurons from oxidative stress and apoptosis.

- Analgesic Properties : Preliminary data indicate potential analgesic effects, making it a candidate for pain management therapies.

- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties in various in vitro models.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduction in neuronal apoptosis | |

| Analgesic | Decrease in pain response | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Study 1: Neuroprotective Effects

A study conducted on rodent models evaluated the neuroprotective effects of this compound. The results indicated a significant reduction in neuronal death following exposure to neurotoxic agents. The compound was administered at varying doses, and the outcomes were measured using histological analysis and behavioral tests.

Case Study 2: Analgesic Properties

In a clinical trial involving patients with chronic pain conditions, this compound was tested against a placebo. The trial results showed that participants receiving the compound reported a notable decrease in pain levels compared to those on placebo, suggesting its potential utility in pain management.

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects. Key findings include:

- Receptor Interaction : The compound appears to interact with serotonin and dopamine receptors, which may explain its neuroactive properties.

- Inflammatory Pathway Modulation : It has been found to inhibit NF-kB signaling pathways involved in inflammation.

Properties

CAS No. |

649765-20-8 |

|---|---|

Molecular Formula |

C14H27NO2 |

Molecular Weight |

241.37 g/mol |

IUPAC Name |

methyl (1R,2S)-2-aminocyclododecane-1-carboxylate |

InChI |

InChI=1S/C14H27NO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13(12)15/h12-13H,2-11,15H2,1H3/t12-,13+/m1/s1 |

InChI Key |

NSBKBJHBUFGATM-OLZOCXBDSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCCCCCCCCC[C@@H]1N |

Canonical SMILES |

COC(=O)C1CCCCCCCCCCC1N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.